
p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound features a 3,5-difluorophenyl group attached to the azo linkage, which is further connected to an N,N-dimethylaniline moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline typically involves the diazotization of 3,5-difluoroaniline followed by azo coupling with N,N-dimethylaniline. The process can be summarized as follows:
Diazotization: 3,5-difluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反应分析
Types of Reactions: p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic medium.
Reduction: Na2S2O4, zinc dust, acidic medium.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfo, or halogenated derivatives.
科学研究应用
Chemistry: p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the production of complex molecules.
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific chemical reactions allows researchers to investigate biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features can be modified to create derivatives with enhanced biological activities.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, plastics, and coatings.
作用机制
The mechanism of action of p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline involves its interaction with specific molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s fluorinated aromatic rings can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Proteins: It can interact with proteins, affecting their structure and function.
Cellular Pathways: The compound can modulate cellular pathways by influencing signal transduction and gene expression.
相似化合物的比较
- p-((3,5-Dichlorophenyl)azo)-N,N-dimethylaniline
- p-((3,5-Dibromophenyl)azo)-N,N-dimethylaniline
- p-((3,5-Dimethylphenyl)azo)-N,N-dimethylaniline
Comparison:
- p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms increase the compound’s stability and lipophilicity, enhancing its performance in various applications.
- p-((3,5-Dichlorophenyl)azo)-N,N-dimethylaniline and p-((3,5-Dibromophenyl)azo)-N,N-dimethylaniline have similar structures but differ in their halogen substituents. Chlorine and bromine atoms have different electronic effects compared to fluorine, affecting the compound’s reactivity and interactions.
- p-((3,5-Dimethylphenyl)azo)-N,N-dimethylaniline features methyl groups instead of halogens, resulting in different steric and electronic properties. Methyl groups are less electronegative than halogens, influencing the compound’s chemical behavior.
属性
CAS 编号 |
350-87-8 |
|---|---|
分子式 |
C14H13F2N3 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
4-[(3,5-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)14-5-3-12(4-6-14)17-18-13-8-10(15)7-11(16)9-13/h3-9H,1-2H3 |
InChI 键 |
CJBNNIWJXFBNMZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




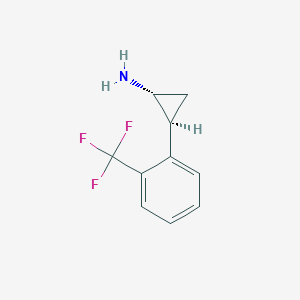
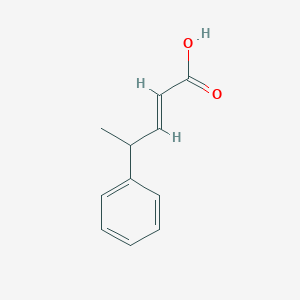
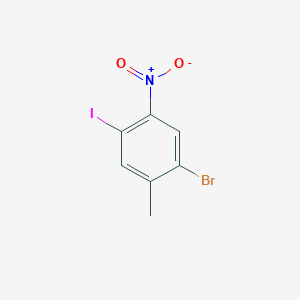



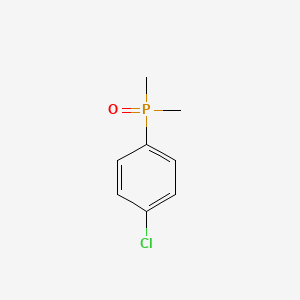

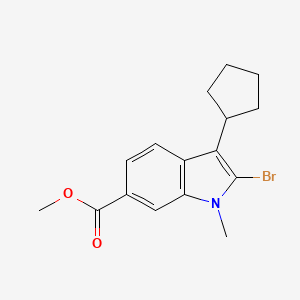
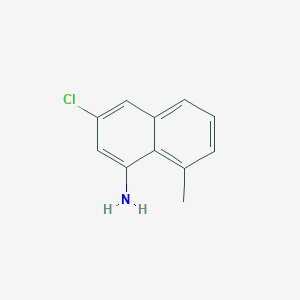
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
